![molecular formula C13H12BClO2 B3204321 5-(4-Chlorophenyl)-2-methylphenylboronic acid CAS No. 1033760-76-7](/img/structure/B3204321.png)
5-(4-Chlorophenyl)-2-methylphenylboronic acid
Overview
Description
The compound “5-(4-Chlorophenyl)-2-methylphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like “5-(4-Chlorophenyl)-2-methylphenylboronic acid” would likely involve a boron atom bonded to an oxygen atom and two carbon atoms, forming the boronic acid group. The rest of the molecule would likely consist of carbon and hydrogen atoms forming phenyl rings, with a chlorine atom attached to one of these rings .Chemical Reactions Analysis
Boronic acids are known for their ability to form boronate complexes with diols, which is a key step in many organic synthesis reactions. They are also used in Suzuki reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chlorophenyl)-2-methylphenylboronic acid” would depend on its specific structure. For example, similar compounds like “4-Chlorophenylacetic acid” have a density of 1.3±0.1 g/cm3, a boiling point of 294.1±15.0 °C at 760 mmHg, and a flash point of 131.7±20.4 °C .Scientific Research Applications
Antiviral Activity
- Research has shown that some boronic acid derivatives exhibit antiviral properties. In the case of 5-(4-Chlorophenyl)-2-methylphenylboronic acid, it has demonstrated anti-tobacco mosaic virus (TMV) activity . TMV affects tobacco plants, and compounds like this one could potentially be used in plant protection.
Mechanism of Action
Future Directions
The future directions for research on a compound like “5-(4-Chlorophenyl)-2-methylphenylboronic acid” would likely involve exploring its potential uses in various chemical reactions, particularly in the field of organic synthesis. Additionally, research could also focus on improving the synthesis process and investigating the compound’s potential biological activities .
properties
IUPAC Name |
[5-(4-chlorophenyl)-2-methylphenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO2/c1-9-2-3-11(8-13(9)14(16)17)10-4-6-12(15)7-5-10/h2-8,16-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOROWVUCZFDNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208576 | |
Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-methylphenylboronic acid | |
CAS RN |
1033760-76-7 | |
Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033760-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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